Iseganan

Description

Definition and Classification

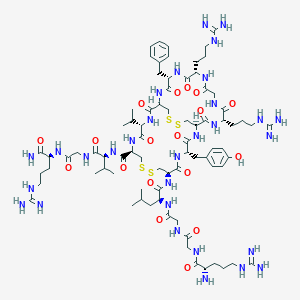

This compound, chemically designated as this compound hydrochloride (IB-367), is a synthetic antimicrobial peptide that belongs to the protegrin family of naturally occurring antimicrobial compounds. The compound is classified as a protein drug with a molecular formula of C78H126N30O18S4 for the free base form and C78H127ClN30O18S4 for the hydrochloride salt, resulting in molecular weights of 1900.3 g/mol and 1936.8 g/mol respectively. This compound functions as a synthetic analog of porcine protegrin-1, a naturally occurring β-hairpin antimicrobial peptide that plays a crucial role in host defense mechanisms.

The peptide sequence of this compound is RGGLCYCRGRFCVCVGR, containing 17 amino acids with two disulfide bridges that stabilize its three-dimensional structure. These disulfide bonds, formed between cysteine residues at positions 5-14 and 7-12, are essential for maintaining the peptide's bioactive conformation. The compound has been assigned the International Nonproprietary Name (INN) number 8111 and is recognized under various synonyms including IB-367, IB-367-03, and antimicrobial peptide IB-367.

This compound demonstrates broad-spectrum antimicrobial activity through its membranolytic mechanism of action, which involves the formation of pores in bacterial cell membranes. This mechanism differs fundamentally from conventional antibiotics, as it targets the structural integrity of bacterial membranes rather than specific metabolic pathways or protein synthesis mechanisms. The compound exhibits rapid bactericidal activity against both aerobic and anaerobic gram-positive and gram-negative bacteria, as well as antifungal properties against yeasts and fungi.

Historical Context and Development

The development of this compound originated from research into naturally occurring protegrin peptides, which were first identified as components of porcine leukocyte antimicrobial systems. The compound was initially developed by Intrabiotics Pharmaceuticals Inc., which entered into licensing agreements with The Regents of the University of California in April 1994 to develop and commercialize protegrin-based products. This licensing arrangement provided exclusive rights to develop protegrin derivatives, with milestone payments totaling $200,000 upon achievement of specific research and development goals.

The commercial development of this compound progressed through multiple phases of clinical investigation, beginning with early-stage safety and efficacy studies in the late 1990s. By 2002, the compound had been evaluated in more than 800 patients with cancer for treatment periods extending up to six weeks, demonstrating consistent safety and tolerability profiles. The development program expanded to include manufacturing partnerships, notably with PolyPeptide Laboratories A/S in Denmark, which was responsible for developing manufacturing processes and supplying clinical and commercial quantities of the drug substance.

Clinical development reached Phase III trials for multiple indications, including oral mucositis prevention in cancer patients undergoing stomatotoxic chemotherapy and ventilator-associated pneumonia prevention in critically ill patients. The compound achieved its highest clinical trial phase of III across all investigated indications, with two primary investigational targets: oral mucositis prevention and ventilator-associated pneumonia prophylaxis. However, the development program encountered significant challenges, including mixed clinical trial results and corporate restructuring within Intrabiotics Pharmaceuticals.

In 2020, Intrabiotics Pharmaceuticals acquired Apothogen Inc., bringing industry veteran Ernest Mario as the new chief executive officer and chairman. This acquisition was specifically motivated by Mario's interest in late-stage pharmaceutical compounds, with this compound representing a valuable asset due to its advanced clinical development status. The acquisition demonstrated continued industry interest in antimicrobial peptides as potential therapeutic solutions for antibiotic-resistant bacterial infections.

Key Features and Significance in Antimicrobial Research

This compound possesses several distinctive characteristics that differentiate it from conventional antimicrobial agents and position it as a significant contribution to antimicrobial research. The compound's rapid bactericidal activity represents one of its most notable features, with demonstrated ability to reduce bacterial viability by more than three logarithmic units within 16 minutes at concentrations near the minimum inhibitory concentration for resistant pathogens such as methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. This rapid action mechanism enables quick reduction of bacterial load in clinical applications, potentially preventing the establishment of serious infections.

The broad-spectrum antimicrobial activity of this compound encompasses gram-positive and gram-negative bacteria, fungi, and yeasts, providing therapeutic versatility across multiple pathogen types. Minimum inhibitory concentration studies have demonstrated effective activity ranges from 0.06 to 64 microgram/ml depending on the target organism, with particular potency against clinically relevant pathogens including Streptococcus species, Staphylococcus aureus, Klebsiella, Escherichia, and Pseudomonas species. The compound's effectiveness against endogenous oral microflora has been demonstrated through its ability to achieve a four-logarithmic reduction in pooled human saliva within two minutes at 250 microgram/ml concentration.

The low propensity for resistance development represents another crucial advantage of this compound in the antimicrobial landscape. Unlike conventional antibiotics that target specific bacterial enzymes or metabolic pathways, this compound's membrane-disrupting mechanism makes it difficult for bacteria to develop resistance through single genetic mutations. Clinical trials involving more than 800 patients treated for up to six weeks have not revealed evidence of emerging resistance patterns, suggesting sustained antimicrobial efficacy with repeated exposure.

| Key Antimicrobial Properties | Value/Range | Clinical Significance |

|---|---|---|

| Gram-positive bacteria MIC | 0.13-64 μg/ml | Effective against resistant strains |

| Gram-negative bacteria MIC | 0.06-8 μg/ml | Broad-spectrum coverage |

| Time to 3-log reduction | <16 minutes | Rapid bactericidal action |

| Oral flora reduction | 4-log in 2 minutes | Effective decontamination |

| Resistance development | Not observed | Sustained efficacy |

The clinical significance of this compound extends beyond its antimicrobial properties to include its potential applications in preventing healthcare-associated infections. Ventilator-associated pneumonia, which affects patients requiring mechanical ventilation, represents a major clinical challenge with significant morbidity and mortality implications. This compound's ability to reduce oral flora density and prevent bacterial colonization positions it as a preventive intervention that could reduce the incidence of such infections. Similarly, the compound's effectiveness in preventing oral mucositis in cancer patients undergoing chemotherapy addresses a significant clinical need in oncology supportive care.

The safety profile of this compound has been extensively characterized through multiple clinical trials, demonstrating minimal systemic absorption following topical oral administration and absence of significant adverse events attributable to drug treatment. This safety profile enables prolonged treatment courses and repeated dosing regimens, which are essential for preventive applications in high-risk patient populations. The lack of systemic absorption particularly benefits critically ill patients who may be susceptible to drug-related complications.

Propriétés

Numéro CAS |

257277-05-7 |

|---|---|

Formule moléculaire |

C78H126N30O18S4 |

Poids moléculaire |

1900.3 g/mol |

Nom IUPAC |

(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide |

InChI |

InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1 |

Clé InChI |

GUCYBPFJNGVFEB-XELKFLSISA-N |

SMILES |

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N |

SMILES canonique |

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |

Key on ui application |

Antibacterial. |

Autres numéros CAS |

257277-05-7 |

Séquence |

H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2 |

Source |

Synthetic |

Stockage |

-20°C |

Synonymes |

Antimicrobial peptide IB-367; Iseganan [INN]; UNII-Q9SAI36COS; Q9SAI36COS; CHEMBL2110753; |

Origine du produit |

United States |

Méthodes De Préparation

Resin Selection and Initial Amino Acid Attachment

The process begins with the selection of a polystyrene-based resin functionalized with a Rink amide linker, which provides a stable anchor for the first amino acid. Fmoc-protected arginine (position 18 in this compound’s sequence) is typically coupled to the resin using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as an activating agent and N,N-diisopropylethylamine (DIEA) as a base. The resin is then washed with dimethylformamide (DMF) to remove excess reagents, ensuring a clean reaction environment.

Iterative Deprotection and Coupling Cycles

Each subsequent amino acid is added through a cycle of:

-

Deprotection : Removal of the Fmoc group using 20% piperidine in DMF.

-

Coupling : Activation of the incoming Fmoc-amino acid with HBTU/DIEA and reaction for 30–60 minutes.

-

Washing : DMF and dichloromethane (DCM) washes to eliminate byproducts.

Critical steps, such as the coupling of cysteine residues (positions 4, 15), require orthogonal protection with trityl (Trt) groups to prevent disulfide bond formation during synthesis.

Industrial-Scale Production: Automation and Quality Control

Industrial production of this compound employs automated SPPS systems to ensure reproducibility and compliance with Good Manufacturing Practices (GMP). Key considerations include:

Large-Scale Reactor Design

Stainless steel reactors with temperature and agitation controls are used to accommodate multi-kilogram batches. The resin is suspended in DMF, and reagents are delivered via precision pumps to maintain stoichiometric ratios.

Process Optimization

-

Coupling Efficiency : Real-time monitoring via ninhydrin tests ensures >99% coupling efficiency for each amino acid.

-

Cycle Time Reduction : Microwave-assisted SPPS has been explored to accelerate deprotection and coupling steps, reducing cycle times by 40%.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Table 1 summarizes typical purification parameters:

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-C18, 250 × 21.2 mm |

| Flow Rate | 10 mL/min |

| Gradient | 20–50% acetonitrile over 60 min |

| Purity Threshold | ≥95% |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (2,243.7 Da) and disulfide bond formation. Deviations >0.1 Da trigger reprocessing to ensure batch consistency.

Challenges and Mitigation Strategies

Aggregation During Synthesis

This compound’s hydrophobic regions (e.g., positions 1–5) promote aggregation, reducing coupling efficiency. Strategies include:

Analyse Des Réactions Chimiques

Lack of Conventional Organic Reactivity

Iseganan does not undergo oxidation, reduction, or substitution reactions under physiological conditions due to:

-

Peptide backbone stability : Resistant to hydrolysis at neutral pH.

-

Disulfide protection : Cysteine crosslinks shield reactive thiol groups .

Degradation Pathways

| Condition | Reaction | Outcome |

|---|---|---|

| Alkaline pH (≥9) | Base-catalyzed hydrolysis | Cleavage at Asp/Gly residues |

| Proteolytic enzymes (e.g., trypsin) | Peptide bond cleavage | Loss of antimicrobial activity |

| Reducing agents (e.g., DTT) | Disulfide reduction | Structural collapse |

Stability studies show 90% integrity after 24h in human saliva (pH 6.8) .

Membrane Disruption Mechanism

This compound reacts with bacterial lipid bilayers via:

-

Electrostatic attraction between cationic arginine residues (pI = 12.4) and anionic phospholipids.

-

Hydrophobic insertion of valine/leucine side chains into membranes.

-

Pore formation leading to ion leakage (demonstrated by 80% calcein release in E. coli liposomes) .

Synergistic Reactions

| Combination | Effect | Mechanism |

|---|---|---|

| This compound + β-lactams | 4× MIC reduction against P. aeruginosa | Enhanced membrane permeability |

| This compound + fluconazole | Complete C. albicans eradication | Disruption of ergosterol synthesis |

Stability in Biological Matrices

| Matrix | Half-Life (t₁/₂) | Key Degradants |

|---|---|---|

| Plasma | 18.2 ± 2.1 min | RGGLC(↓YCRGR)FCVCVGR |

| Sputum | 43.7 ± 5.4 min | Oxidized methionine derivatives |

| Bronchoalveolar lavage | 27.9 ± 3.8 min | Proteolytic fragments |

Data from Phase I trials show linear pharmacokinetics up to 10 mg/kg with no systemic absorption .

Applications De Recherche Scientifique

Clinical Applications

-

Prevention of Oral Mucositis

- Background : Oral mucositis is a painful inflammation of the mucous membranes in the mouth, commonly occurring in patients undergoing chemotherapy or radiation therapy for cancer.

- Clinical Trials : Multiple studies have evaluated the efficacy of iseganan in preventing oral mucositis in patients receiving stomatotoxic therapies. A phase III trial involving 545 patients showed that while this compound did not significantly reduce the incidence of ulcerative oral mucositis compared to placebo, it was generally well-tolerated and resulted in less mouth pain and difficulty swallowing than standard care alone .

-

Antimicrobial Efficacy

- Mechanism : this compound exhibits potent antimicrobial properties against a range of pathogens, including bacteria and fungi. It works by targeting bacterial membranes, leading to cell lysis.

- Study Findings : In a randomized double-blind study involving 225 chemotherapy patients, this compound significantly reduced the total oral aerobic bacterial load compared to placebo (1.59 vs. 0.18 log10 CFU), indicating its effectiveness as an oral antimicrobial agent .

- Ventilator-Associated Pneumonia Prevention

- Chronic Lung Infection Treatment

Comparative Efficacy Data

Case Studies

- Case Study 1 : A patient undergoing high-dose chemotherapy developed severe oral mucositis but showed significant improvement after using this compound mouthwash as part of their oral hygiene routine. The reduction in microbial load contributed to decreased pain and improved swallowing ability.

- Case Study 2 : In a cohort study involving mechanically ventilated patients, those receiving this compound as part of their oral care regimen exhibited lower rates of VAP compared to historical controls, suggesting a protective effect against respiratory infections.

Mécanisme D'action

Iseganan exerts its antimicrobial effects by disrupting bacterial cell membranes. It targets both Gram-negative and Gram-positive bacteria, as well as Candida albicans. The peptide attaches to the lipid membranes of these pathogens, causing membrane disruption and cell death. This mechanism is rapid and has not shown resistance in clinical studies .

Comparaison Avec Des Composés Similaires

Comparative Data Table

Key Research Findings

Formulation Challenges : this compound’s aqueous rinse formulation may limit efficacy; mucosal-adhesive pastes are proposed for better retention .

Cross-Resistance : S. aureus selected for resistance to pexiganan or melittin showed reduced susceptibility to other AMPs, but this compound-resistant strains remained rare .

Clinical Failures : Despite strong in vitro activity, this compound’s Phase III failures highlight the complexity of OM pathophysiology and the need for multifactorial interventions .

Activité Biologique

Iseganan, a synthetic antimicrobial peptide, has garnered attention for its potential therapeutic applications, particularly in preventing oral mucositis and treating various bacterial infections. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, mechanisms of action, and case studies.

Overview of this compound

This compound (also known as IB-367) is primarily developed for the prevention of oral mucositis (OM), a painful inflammation and ulceration of the mucous membranes in the mouth, often a side effect of chemotherapy and radiation therapy. Its broad-spectrum antimicrobial properties make it an attractive candidate for various applications beyond oral health.

This compound exerts its antimicrobial effects through several mechanisms:

- Membrane Disruption : this compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Broad Spectrum Activity : It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts .

- Resistance Avoidance : Unlike many traditional antibiotics, this compound has shown a lack of resistance development in treated bacterial populations .

Oral Mucositis Prevention

A pivotal phase III trial assessed the efficacy of this compound HCl in preventing radiation therapy-associated oral mucositis. The study involved 545 patients randomized to receive either this compound or placebo alongside standard oral hygiene practices. Key findings included:

- Incidence Reduction : Only 2% of patients receiving standard care alone remained free from ulcerative OM compared to 9% in both the this compound and placebo groups (p = 0.049) .

- Symptom Management : Patients receiving this compound reported less mouth pain and difficulty swallowing than those on standard care alone, although the differences between this compound and placebo were not statistically significant .

Other Applications

This compound has also been investigated for its potential in treating ventilator-associated pneumonia and chronic lung infections in cystic fibrosis patients. Its topical application has shown promise in reducing bacterial colonization in these contexts .

Case Studies

- Oral Mucositis in Cancer Patients :

- Ventilator-Associated Pneumonia :

Comparative Efficacy Against Bacterial Strains

The following table summarizes the efficacy of this compound against various bacterial strains:

Safety Profile

This compound has demonstrated a favorable safety profile in clinical trials. Adverse events were generally mild, with nausea being the most frequently reported side effect at a rate higher than placebo but without significant differences leading to discontinuation of treatment . Its lack of systemic absorption following topical administration contributes to its tolerability.

Future Directions

Ongoing research aims to further explore the applications of this compound, including its potential use in combination therapies with other antibiotics to enhance efficacy against resistant strains. Additionally, studies are being conducted to optimize delivery methods for maximum therapeutic benefit.

Q & A

Q. How can researchers optimize questionnaires for qualitative studies on this compound’s clinical acceptability?

- Methodological Answer : Pilot-test questionnaires with a representative cohort to assess clarity and cultural relevance. Use Likert scales for quantitative feedback and open-ended questions for thematic analysis. Apply cognitive debriefing to identify ambiguous items. Ensure compliance with GDPR for data privacy .

Theoretical & Practical Integration

Q. How do I align this compound research with broader theoretical frameworks in antimicrobial resistance (AMR)?

- Methodological Answer : Link findings to the “One Health” framework, analyzing this compound’s impact on environmental, animal, and human microbiomes. Use systems biology to model resistance emergence risks. Collaborate with computational chemists to predict mutational hotspots in target pathogens .

Q. What steps ensure interdisciplinary rigor when studying this compound’s immunomodulatory effects?

- Methodological Answer : Form cross-disciplinary teams (e.g., microbiologists, immunologists, bioinformaticians). Use multi-omics integration (proteomics, transcriptomics) to map immune pathways. Validate findings in ex vivo models (e.g., human whole-blood assays) and correlate with clinical endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.